
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
Tetrakisepoxy cyclosiloxane: This compound has a similar epoxy functionality but features a cyclic siloxane structure, which imparts different physical and chemical properties.
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane: This compound has multiple epoxy groups and a longer siloxane chain, making it suitable for different applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H24O3Si2 |
|---|---|
Molecular Weight |
248.47 g/mol |
IUPAC Name |
dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3 |
InChI Key |
ICYXLXKMZOOGPX-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)CCCOCC1CO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




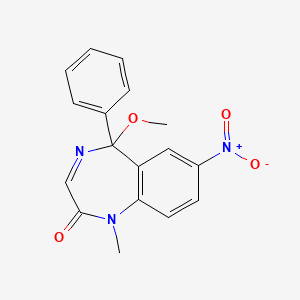
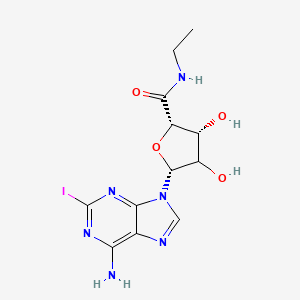
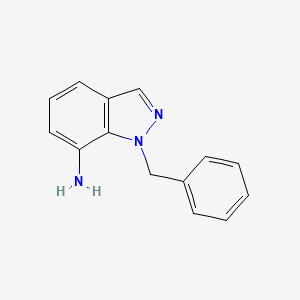
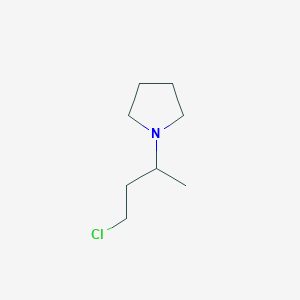
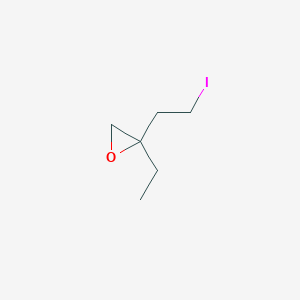
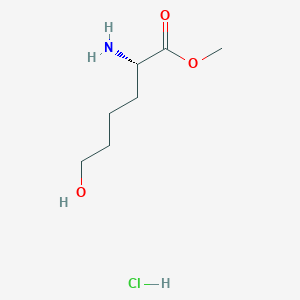

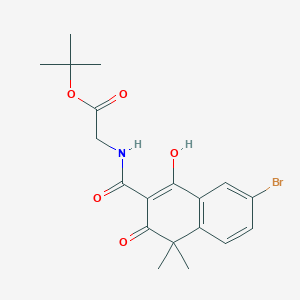
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)
![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
